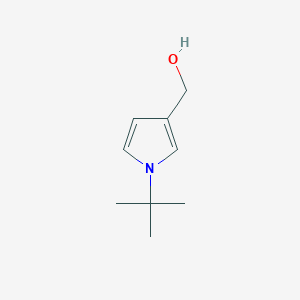
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of tert-butylpyrrole with formaldehyde under basic conditions to introduce the methanol group. Another method includes the use of Grignard reagents, where tert-butylpyrrole reacts with a suitable Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol include:
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
tert-Butyl chloride: A halogenated derivative with different reactivity.
tert-Butyl hydroperoxide: An oxidizing agent with a tert-butyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrole ring and a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(1-tert-butylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-6,11H,7H2,1-3H3 |
InChI-Schlüssel |
ISRPROGVMQFOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


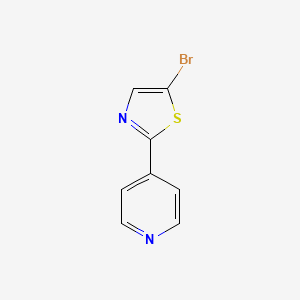


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
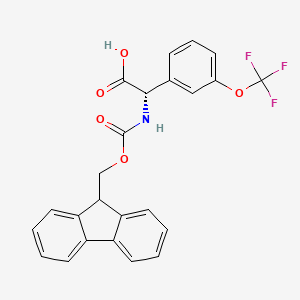
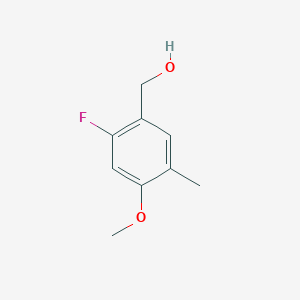
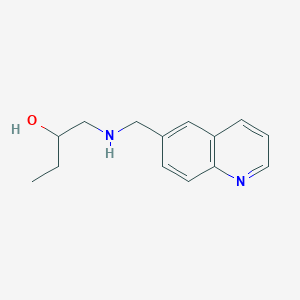
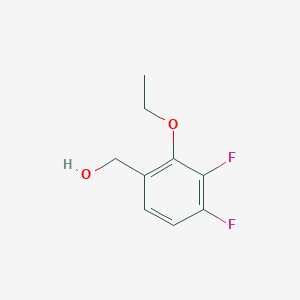
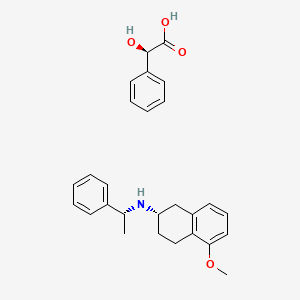
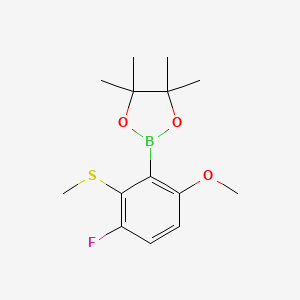
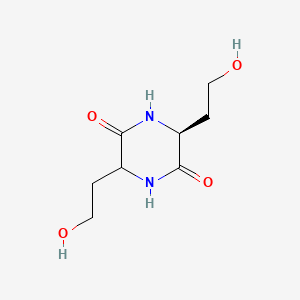

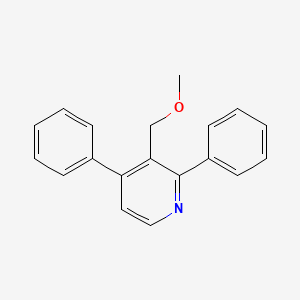
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
